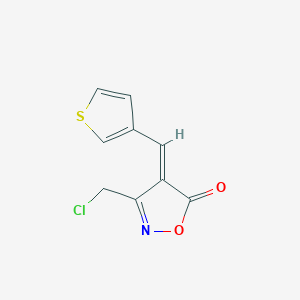

(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one

Description

The compound “(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one” belongs to the isoxazol-5-one family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The (4E) configuration denotes the trans geometry of the exocyclic double bond at position 4, which is substituted with a thiophen-3-ylmethylidene group. The thiophene moiety introduces sulfur-based aromaticity, while the chloromethyl group at position 3 contributes to electrophilic reactivity. Though specific experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., benzylidene-, pyrrole-, or dichlorophenyl-substituted derivatives) offer insights into comparative properties .

Properties

IUPAC Name |

(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-4-8-7(9(12)13-11-8)3-6-1-2-14-5-6/h1-3,5H,4H2/b7-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTNNXPVXDBFAB-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=C2C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/2\C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one is a synthetic compound belonging to the oxazole family, characterized by its unique chloromethyl and thiophene substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The structure of (4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one can be represented as follows:

This compound features a five-membered oxazole ring, which is known for its varied biological activities. The presence of the chloromethyl group enhances its reactivity, making it a suitable candidate for further chemical modifications.

The biological activity of (4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one is believed to involve interactions with specific molecular targets. These may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that contribute to its therapeutic effects.

1. Antimicrobial Activity

Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one have shown effectiveness against various bacterial strains. A study found that oxazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.

| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Research indicates that the compound can significantly reduce levels of IL-6 and TNF-alpha in activated macrophages.

3. Anticancer Activity

Studies have demonstrated that oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle proteins.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 12 |

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Oxazole Derivatives : A comprehensive study analyzed a series of oxazole derivatives for their anti-inflammatory and anticancer properties. The results indicated that modifications at the thiophene position enhanced biological activity significantly.

- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that (4E)-3-(chloromethyl)-4-(thiophen-3-ylmethylidene)-1,2-oxazol-5(4H)-one binds effectively to active sites of target proteins involved in inflammation and cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituent at position 4 significantly influences electronic, steric, and solubility properties. Key analogs and their distinguishing features are summarized below:

*Calculated based on structural analogs.

Structural and Electronic Comparisons

- Thiophene vs.

- Chlorine vs. Methoxy Substitutents : Chlorine atoms (e.g., in ) increase lipophilicity and toxicity, whereas methoxy groups () improve solubility and electronic donation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.